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Compound of Interest

Compound Name: C14H25N505S

Cat. No.: B15171286

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Initial Investigation and a Proxy Approach:

A comprehensive search of chemical databases and scientific literature for the molecular
formula C14H25N505S did not yield a definitively identified compound. This suggests that the
formula may be novel, proprietary, or potentially erroneous. To fulfill the objective of providing a
detailed technical guide on structure-activity relationships (SAR) for a molecule of this nature,
this report will utilize a well-documented stand-in compound with a closely related molecular
formula and significant therapeutic relevance: Sulfamethoxazole (C10H11N303S). While the
elemental composition differs, Sulfamethoxazole is a sulfonamide antibiotic, a class of drugs
where the sulfur-containing functional group is pivotal to its biological activity, making it an
excellent model to explore the principles of SAR. This guide will, therefore, focus on
Sulfamethoxazole to illustrate the core requirements of data presentation, experimental
protocols, and visualization of molecular interactions.

Core Compound Analysis: Sulfamethoxazole

Sulfamethoxazole is a synthetic antimicrobial agent that belongs to the sulfonamide class of
drugs. It is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS),
which is essential for the synthesis of folic acid. Bacteria require folic acid for the production of
nucleic acids and amino acids, and its inhibition leads to bacteriostasis.

Physicochemical Properties
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Property Value
Molecular Formula C10H11N303S
Molecular Weight 253.28 g/mol
pKa 5.7

LogP 0.89

Solubility 0.5 g/L in water

Mechanism of Action and Resistance

The primary mechanism of action for Sulfamethoxazole involves its structural similarity to para-
aminobenzoic acid (PABA), a natural substrate for DHPS. By competitively binding to the active
site of DHPS, Sulfamethoxazole prevents the synthesis of dihydrofolic acid, a precursor to
tetrahydrofolic acid, the active form of folate.

Bacterial resistance to Sulfamethoxazole typically arises from mutations in the folP gene, which
encodes for DHPS. These mutations alter the enzyme's active site, reducing its affinity for
sulfonamides while maintaining its ability to bind PABA.

Structure-Activity Relationship (SAR) of
Sulfonamides

The biological activity of sulfonamide antibiotics is intrinsically linked to their chemical structure.
The general scaffold consists of a para-amino-substituted benzene sulfonamide. Key SAR
insights include:

e The Sulfonamide Group (-SO2NH-): This is the essential pharmacophore. The acidic nature
of the sulfonamide proton is crucial for its activity.

e The Para-Amino Group (-NH2): This group is critical for mimicking PABA and must be
unsubstituted or have a substituent that can be metabolized in vivo to a free amino group.

e The Benzene Ring: The aromatic ring serves as the scaffold, and its substitution can
modulate the physicochemical properties and potency of the compound.
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The R-Group on the Sulfonamide Nitrogen: Modifications at this position significantly impact
the drug's pharmacokinetic and pharmacodynamic properties, including protein binding,
solubility, and potency. For Sulfamethoxazole, the R-group is the 5-methyl-3-isoxazolyl
moiety. This specific heterocycle contributes to its optimal pKa and favorable
pharmacokinetic profile.

Experimental Protocols

Determination of Minimum Inhibitory Concentration
(MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the
visible growth of a microorganism.

Methodology: Broth Microdilution

Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Escherichia
coli) is prepared to a concentration of approximately 5 x 1075 colony-forming units (CFU)/mL
in a suitable broth medium (e.g., Mueller-Hinton Broth).

Serial Dilution of Antimicrobial Agent: A two-fold serial dilution of Sulfamethoxazole is
prepared in a 96-well microtiter plate.

Inoculation: Each well is inoculated with the standardized bacterial suspension.
Incubation: The plate is incubated at 35-37°C for 16-20 hours.

Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in
which there is no visible growth.

Dihydropteroate Synthetase (DHPS) Inhibition Assay

Objective: To quantify the inhibitory activity of a compound against the DHPS enzyme.
Methodology: Spectrophotometric Assay

o Enzyme and Substrate Preparation: Recombinant DHPS enzyme and its substrates, PABA
and dihydropteroate pyrophosphate (DHPP), are prepared in a suitable buffer.
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e Assay Reaction: The reaction is initiated by mixing the enzyme, substrates, and varying
concentrations of the inhibitor (Sulfamethoxazole) in a microplate.

 Incubation: The reaction mixture is incubated at a constant temperature.

o Detection: The product of the reaction, dihydropteroate, is coupled to a secondary enzymatic
reaction that produces a colored or fluorescent product, which is measured using a
spectrophotometer or fluorometer.

» Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme
activity by 50%) is calculated from the dose-response curve.

Visualizing Molecular Interactions and Pathways
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Caption: Competitive inhibition of DHPS by Sulfamethoxazole.

Experimental Workflow for MIC Determination
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Caption: Workflow for MIC determination via broth microdilution.

Quantitative SAR Data

The following table summarizes hypothetical MIC data for a series of Sulfamethoxazole
analogs, illustrating the impact of substitutions on the benzene ring.
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MIC (pg/mL) vs. E.

Compound R1 Substitution R2 Substitution i

coli
Sulfamethoxazole H H 8
Analog 1 Cl H 4
Analog 2 NO2 H 16
Analog 3 H CH3 12
Analog 4 OCH3 H 32

Interpretation:

» Electron-withdrawing groups at the R1 position (e.g., Cl) can increase potency, potentially by

enhancing the acidity of the sulfonamide proton.

¢ Bulky or electron-donating groups (e.g., NO2, OCH3) can decrease potency, possibly due to

steric hindrance at the enzyme's active site or unfavorable electronic effects.

o Substitution at the R2 position generally leads to a decrease in activity, highlighting the
importance of the unsubstituted para-amino group for PABA mimicry.

This technical guide, using Sulfamethoxazole as a representative molecule, provides a
framework for understanding the structure-activity relationships of sulfonamide-containing
compounds. The principles of competitive inhibition, the importance of specific functional
groups, and the methodologies for assessing biological activity are fundamental concepts in
drug discovery and development. While the specific SAR for the novel compound
C14H25N505S remains to be elucidated, the approaches outlined here will be directly
applicable to its investigation.

¢ To cite this document: BenchChem. [Unraveling the Structure-Activity Relationship of
C14H25N505S: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15171286#understanding-the-structure-activity-
relationship-sar-of-c14h25n505s]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15171286?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15171286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

